molecular formula C15H14N4O4 B4183112 N-[7-(morpholin-4-yl)-2,1,3-benzoxadiazol-4-yl]furan-2-carboxamide

N-[7-(morpholin-4-yl)-2,1,3-benzoxadiazol-4-yl]furan-2-carboxamide

Cat. No.: B4183112
M. Wt: 314.30 g/mol
InChI Key: BCVWGDCSBGPLFU-UHFFFAOYSA-N
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Description

N-[7-(morpholin-4-yl)-2,1,3-benzoxadiazol-4-yl]furan-2-carboxamide is a complex organic compound with a molecular formula of C15H14N4O4 and a molecular weight of 314.296 Da . This compound features a benzoxadiazole core, which is a heterocyclic structure containing nitrogen and oxygen atoms, and a morpholine ring, which is a six-membered ring containing both nitrogen and oxygen atoms.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[7-(morpholin-4-yl)-2,1,3-benzoxadiazol-4-yl]furan-2-carboxamide typically involves multiple steps. One common method starts with the preparation of the benzoxadiazole core, which can be synthesized through the cyclization of appropriate precursors under controlled conditions. The morpholine ring is then introduced through nucleophilic substitution reactions. The final step involves the attachment of the furamide group, which can be achieved through amide bond formation reactions using reagents like carbodiimides or acid chlorides.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving automated reactors and continuous flow systems to ensure consistent production. Reaction conditions such as temperature, pressure, and solvent choice are carefully controlled to maximize efficiency and minimize by-products.

Chemical Reactions Analysis

Types of Reactions

N-[7-(morpholin-4-yl)-2,1,3-benzoxadiazol-4-yl]furan-2-carboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride, resulting in the reduction of specific functional groups.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, where specific atoms or groups are replaced by others.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate or chromium trioxide under acidic conditions.

    Reduction: Lithium aluminum hydride or sodium borohydride in anhydrous solvents.

    Substitution: Halogenating agents or nucleophiles in polar aprotic solvents.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxidized benzoxadiazole derivatives, while reduction could produce reduced morpholine derivatives.

Scientific Research Applications

N-[7-(morpholin-4-yl)-2,1,3-benzoxadiazol-4-yl]furan-2-carboxamide has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: Investigated for its potential as a fluorescent probe due to the benzoxadiazole core, which can exhibit fluorescence properties.

    Medicine: Explored for its potential therapeutic properties, including its role as a pharmacophore in drug design.

    Industry: Utilized in the development of advanced materials and as a component in specialty chemicals.

Mechanism of Action

The mechanism of action of N-[7-(morpholin-4-yl)-2,1,3-benzoxadiazol-4-yl]furan-2-carboxamide involves its interaction with specific molecular targets. The benzoxadiazole core can interact with various enzymes and receptors, potentially inhibiting or modulating their activity. The morpholine ring may enhance the compound’s binding affinity and specificity. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-[7-(morpholin-4-yl)-2,1,3-benzoxadiazol-4-yl]furan-2-carboxamide is unique due to its combination of a benzoxadiazole core, morpholine ring, and furamide group. This unique structure imparts specific chemical and physical properties, making it suitable for a wide range of applications in research and industry.

Properties

IUPAC Name

N-(4-morpholin-4-yl-2,1,3-benzoxadiazol-7-yl)furan-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H14N4O4/c20-15(12-2-1-7-22-12)16-10-3-4-11(14-13(10)17-23-18-14)19-5-8-21-9-6-19/h1-4,7H,5-6,8-9H2,(H,16,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BCVWGDCSBGPLFU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCCN1C2=CC=C(C3=NON=C23)NC(=O)C4=CC=CO4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H14N4O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

314.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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N-[7-(morpholin-4-yl)-2,1,3-benzoxadiazol-4-yl]furan-2-carboxamide

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